1-benzyl-4-(4-methylbenzyl)piperazine
Descripción
Propiedades
IUPAC Name |
1-benzyl-4-[(4-methylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-17-7-9-19(10-8-17)16-21-13-11-20(12-14-21)15-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIYLIRBEDSOPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(4-methylbenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperazine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In an industrial setting, the synthesis of 1-benzyl-4-(4-methylbenzyl)piperazine may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-4-(4-methylbenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a catalyst.
Major Products Formed:
Oxidation: N-oxides of 1-benzyl-4-(4-methylbenzyl)piperazine.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(4-methylbenzyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Mecanismo De Acción
The mechanism of action of 1-benzyl-4-(4-methylbenzyl)piperazine involves its interaction with specific molecular targets. It is known to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes responsible for the breakdown of acetylcholine and butyrylcholine, respectively. By inhibiting these enzymes, the compound increases the levels of acetylcholine and butyrylcholine in the synaptic cleft, leading to enhanced cholinergic transmission .
Comparación Con Compuestos Similares
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Effects on Cholinesterase Inhibition :
- The 4-methylbenzyl group in 1-benzyl-4-(4-methylbenzyl)piperazine confers superior BChE inhibitory activity (IC₅₀: 0.092 µM) compared to derivatives with 4-trifluoromethylbenzyl (IC₅₀: ~1.419 µM) or 4-chlorophenyl groups. The methyl group’s hydrophobicity likely enhances binding to the enzyme’s active site .
- In contrast, electron-withdrawing groups (e.g., CF₃) reduce potency, suggesting steric and electronic compatibility are critical for enzyme interaction .
Receptor Affinity and Selectivity :
- Compared to 1-benzyl-4-(piperazin-1-yl)-1H-indole derivatives, which exhibit 5-HT₆ receptor affinity (Ki = 18–845 nM), 1-benzyl-4-(4-methylbenzyl)piperazine’s lack of an indole moiety may reduce off-target receptor interactions, improving selectivity .
Physicochemical Properties :
- Solubility : Derivatives with ethylene or methylene spacers between the piperazine and aromatic groups (e.g., 8ac, 8ad) exhibit higher aqueous solubility (80+ µM) than those with direct benzyl attachment (20 µM) . The 4-methylbenzyl group’s hydrophobicity may reduce solubility relative to spacered analogues.
- pKa : The pKa of the piperazine nitrogen in 1-benzyl-4-(4-methylbenzyl)piperazine is estimated to be ~6–7, similar to compounds with ethylene spacers, favoring ionization at physiological pH .
Metabolic Stability and Degradation Pathways
- Metabolic Hotspots : Piperazine rings are prone to oxidative metabolism (e.g., N-dealkylation or N-oxide formation) . The 4-methylbenzyl group in 1-benzyl-4-(4-methylbenzyl)piperazine may slow degradation compared to N-benzylpiperazine (BZP), which undergoes rapid dealkylation .
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methyl group (electron-donating) stabilizes the benzylpiperazine structure against radical cation formation during mass spectrometric fragmentation, unlike derivatives with NO₂ or CF₃ groups .
Toxicological and Pharmacokinetic Considerations
- Designer Drug Analogues: Unlike illicit benzylpiperazines (e.g., BZP, TFMPP), 1-benzyl-4-(4-methylbenzyl)piperazine lacks documented hallucinogenic effects, likely due to reduced cross-reactivity with serotonin and dopamine receptors .
- Comparative Clearance : Piperazine isosteres (e.g., morpholine, piperidine) exhibit lower metabolic clearance but reduced potency, highlighting the irreplaceable role of the piperazine core in maintaining activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 1-benzyl-4-(4-methylbenzyl)piperazine, and how can reaction yields be improved?
- Methodology : The compound is synthesized via nucleophilic substitution and acylation reactions. Key steps include:
-
Benzylation : React piperazine with benzyl halides (e.g., benzyl chloride) under basic conditions (K₂CO₃, DMF, 60°C) to introduce the benzyl group .
-
4-Methylbenzyl substitution : Use a coupling agent like EDCI/HOBt to attach 4-methylbenzyl groups via amidation or alkylation .
-
Optimization : Solvent selection (e.g., DCM/water biphasic systems) and catalyst use (e.g., CuSO₄/sodium ascorbate for click chemistry) enhance yields to >75% .
- Key Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzylation | Benzyl chloride, K₂CO₃, DMF, 60°C | 68 | |
| 4-Methylbenzyl coupling | EDCI/HOBt, DCM, rt | 72 |
Q. How can researchers characterize 1-benzyl-4-(4-methylbenzyl)piperazine and confirm its purity?
- Analytical Methods :
- NMR : Analyze - and -NMR spectra for benzyl (δ 3.5–4.0 ppm) and piperazine ring (δ 2.5–3.0 ppm) signals .
- LC-MS : Confirm molecular weight (MW: 294.4 g/mol) and detect impurities using reverse-phase C18 columns .
- TLC : Monitor reaction progress with hexane/ethyl acetate (1:2) as the mobile phase .
Q. What solvent systems are suitable for improving the compound’s solubility and stability?
- Solubility : The compound is lipophilic; use DMSO or ethanol for dissolution (solubility: ~15 mg/mL in DMSO) .
- Stability : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation. Avoid aqueous buffers with pH >8 to minimize hydrolysis .
Advanced Research Questions
Q. How does structural modification of 1-benzyl-4-(4-methylbenzyl)piperazine impact its structure-activity relationships (SAR) in biological assays?
- Methodology :
- Substituent variation : Replace 4-methylbenzyl with nitro (e.g., 3-nitrobenzyl) or halogenated (e.g., 4-chlorobenzyl) groups to assess changes in receptor binding affinity .
- Piperazine ring modification : Compare activity of bicyclic analogs (e.g., bicyclo[2.2.1]heptene derivatives) to evaluate steric effects on target engagement .
- Key Finding : 4-Methylbenzyl enhances lipophilicity, improving blood-brain barrier penetration in neuroactivity assays .
Q. What in vitro and in vivo models are appropriate for studying the compound’s pharmacological effects?
- In vitro :
- Cancer : Test antiproliferative activity against HeLa or MCF-7 cells (IC₅₀ determination via MTT assay) .
- Neurology : Assess dopamine receptor binding in SH-SY5Y neuronal cells .
- In vivo : Use rodent models (e.g., Sprague-Dawley rats) for pharmacokinetic profiling (t½ = ~4.2 hrs) and neurobehavioral studies .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Strategies :
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., cisplatin for IC₅₀ comparison) .
- Meta-analysis : Compare data across studies using tools like Prism to identify outliers due to solvent effects (e.g., DMSO cytotoxicity >1%) .
Q. What computational methods are effective for predicting the compound’s interaction with biological targets?
- Docking studies : Use AutoDock Vina to simulate binding to tubulin (PDB: 1SA0) or sigma receptors (PDB: 6DK1). Validate with MD simulations (GROMACS) .
- Pharmacophore modeling : Identify critical interaction sites (e.g., benzyl group for hydrophobic pockets) using Schrödinger Suite .
Q. What strategies mitigate toxicity while retaining efficacy in preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
